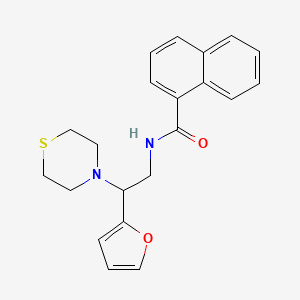
(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol” is a chemical compound with the CAS Number: 1212981-84-4. It has a molecular weight of 185.2 and its IUPAC name is (2S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol .
Synthesis Analysis
The synthesis of this compound involves the use of N-ethyl-N,N-diisopropylamine and HATU in N,N-dimethyl-formamide at 20℃ for 1 hour . The reaction is diluted with water and ethyl acetate. The combined organic extracts are washed with brine, dried over MgSO4, and concentrated. The residue is then purified by column chromatography on silica gel .Molecular Structure Analysis
The molecular formula of this compound is C9H12FNO2. The InChI code is 1S/C9H12FNO2/c1-13-8-3-6(9(11)5-12)2-7(10)4-8/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 . The compound has a defined atom stereocenter count of 1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at 2-8°C . The compound has a topological polar surface area of 55.5 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Synthesis and Biological Activity
- The compound has been explored in the synthesis of biologically active compounds, particularly aminoketones and aminoalcohols. For example, α-phenyl-β-amino-(3-fluoro-4-methoxy) propiophenone hydrochlorides and their reduction products were prepared, with a focus on biological activity (Gevorgyan et al., 1987).
Anticancer Applications
- A study describes the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives, with an emphasis on their anticancer evaluation. These compounds showed significant potency against human breast cancer cell lines (Patravale et al., 2014).
Antimicrobial Activity
- Novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile were synthesized and evaluated for antimicrobial activity. Among them, several derivatives showed excellent activity compared to other derivatives (Puthran et al., 2019).
Optically Active β-AminoAlcohols Synthesis
- The compound has been used in the synthesis of optically active amino alcohols through asymmetric transfer hydrogenation of the corresponding amino ketones. This process achieved good-to-high enantiomeric excesses and excellent yields (Xu et al., 2010).
Cytotoxicity Studies
- The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent screening for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells is another area of research. This highlights the potential of derivatives of this compound in cytotoxicity studies (Hassan et al., 2014).
Biocatalytic Production
- Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for the production of various drug intermediates, has been synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst. The optimization of experimental conditions was crucial for this process (Kavi et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
(2S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-13-8-3-6(9(11)5-12)2-7(10)4-8/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZAQFAQNOECEK-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CO)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](CO)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2558922.png)
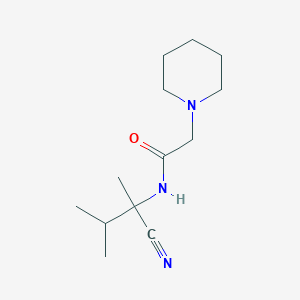
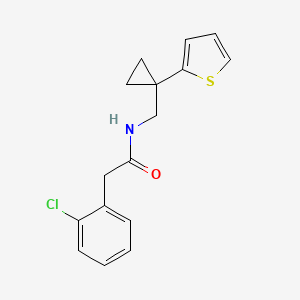
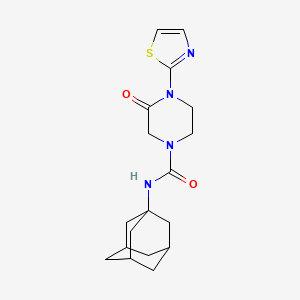


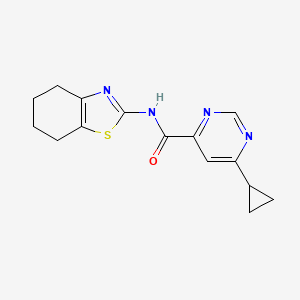
![5-Bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2558934.png)
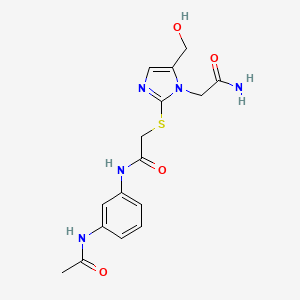
![N-methyl-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2558938.png)

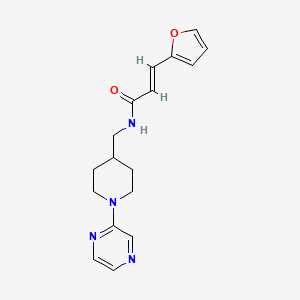
![3-[3-(Phenylmethoxycarbonylamino)oxolan-3-yl]propanoic acid](/img/structure/B2558942.png)
